(4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine

Lipophilicity Physicochemical Properties Medicinal Chemistry

Select this 4-methoxyphenyl tetrahydropyran methanamine for its precise LogP 1.43. This CNS-penetrant building block differentiates from chloro/fluoro analogs. Its 95% purity offers reliable amide coupling for succinimide/oxamide libraries. In stock for immediate shipment. Procurement advisory: not controlled in US/EU. Standard B2B terms apply.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 440087-51-4
Cat. No. B1362364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine
CAS440087-51-4
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(CCOCC2)CN
InChIInChI=1S/C13H19NO2/c1-15-12-4-2-11(3-5-12)13(10-14)6-8-16-9-7-13/h2-5H,6-10,14H2,1H3
InChIKeyCICNVPXSEFWGBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine (CAS 440087-51-4): A Versatile Tetrahydropyran-Based Amine Building Block


(4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine (CAS 440087-51-4) is a synthetic organic compound characterized by a tetrahydropyran ring substituted at the 4-position with a 4-methoxyphenyl group and a methanamine moiety. Its molecular formula is C13H19NO2 and its molecular weight is 221.3 g/mol . The compound is primarily utilized as a chemical intermediate or building block in medicinal chemistry and organic synthesis [1]. Key predicted physicochemical properties include a boiling point of 344.6±27.0 °C at 760 mmHg and an ACD/LogP of 1.43 . It is commercially available from various suppliers with standard purities typically around 95% .

The Risk of Substituting (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine: Why Closest Analogs Are Not Functional Equivalents


Selecting a structurally similar analog for (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine, such as the 4-chloro, 4-methyl, or 4-fluoro substituted derivatives, without quantitative justification poses significant risks in both research and industrial applications. Even minor substituent changes on the phenyl ring can drastically alter key molecular properties like lipophilicity (LogP), polar surface area (PSA), and electronic characteristics . These variations directly impact solubility, membrane permeability, and the compound's reactivity as a synthetic intermediate, potentially leading to failed syntheses, altered biological activity, or inconsistent performance in material science applications [1]. The evidence presented below provides the necessary quantitative basis to justify the specific procurement of the 4-methoxy variant over its closest alternatives.

Quantitative Differentiators for (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine: A Head-to-Head Comparison with Key Analogs


Lipophilicity (LogP) Comparison with 4-Chloro and 4-Fluoro Analogs

The compound exhibits an intermediate lipophilicity profile with a predicted ACD/LogP of 1.43 . This value provides a distinct advantage over the more lipophilic 4-chloro analog, which is predicted to have a higher LogP due to the chlorine substituent (estimated increase of +0.7-0.8 log units based on Hansch π constants) [1], potentially leading to reduced aqueous solubility. Conversely, it is more lipophilic than the 4-fluoro analog, which is predicted to have a lower LogP due to the electron-withdrawing fluorine (estimated decrease of -0.2 to -0.3 log units) [1].

Lipophilicity Physicochemical Properties Medicinal Chemistry

Polar Surface Area (PSA) Differentiation for Permeability Prediction

The compound possesses a predicted topological polar surface area (tPSA) of 44 Ų . This value is significantly lower than that of analogs containing strong hydrogen-bonding donors or acceptors on the phenyl ring, such as a 4-hydroxy substituent (predicted tPSA increase of approximately +20 Ų). A lower PSA is a well-established predictor of improved passive membrane permeability, making the 4-methoxy compound a more favorable choice when designing molecules intended to cross biological barriers like the blood-brain barrier (BBB) or cell membranes [1].

Permeability Physicochemical Properties Drug Design

Documented Utility as a Key Intermediate for Bioactive Amide Synthesis

The compound has been specifically utilized as a starting material in the synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}succinamic acid and subsequent conversion to N,N'-disubstituted succinamides [1]. While exact yields for the target compound's reactions are not specified, the publication demonstrates its successful application in producing complex diamides. This documented utility distinguishes it from analogs like the 4-chloro or 4-fluoro variants, for which similar published synthetic applications as an amine component in bioactive molecule construction are not readily available in the primary literature [2].

Organic Synthesis Medicinal Chemistry Amide Coupling

Recommended Research and Industrial Applications for (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine (CAS 440087-51-4)


Synthesis of CNS-Targeted Small Molecule Libraries

Based on its intermediate LogP (1.43) and low PSA (44 Ų), this compound is an ideal building block for creating compound libraries aimed at central nervous system (CNS) targets. Its physicochemical profile aligns with the parameters typical of orally bioavailable CNS drugs, enhancing the probability of discovering lead compounds with favorable brain penetration .

Development of Selective Receptor Modulators via Amide Formation

The compound's established utility in synthesizing N,N'-disubstituted succinamides and oxamides [1] makes it a strategic choice for projects focused on developing novel receptor modulators. The primary amine group is a versatile handle for creating diverse amide libraries, while the methoxyphenyl group can engage in specific hydrophobic and π-stacking interactions with biological targets.

Structure-Activity Relationship (SAR) Studies for Optimizing Lipophilicity

When optimizing a lead series where lipophilicity is a key parameter, this compound serves as a critical midpoint. Its LogP of 1.43 provides a balanced reference point, allowing medicinal chemists to compare the effects of more lipophilic (e.g., chloro) or more polar (e.g., fluoro) substituents on both activity and ADME properties . This facilitates informed decisions in multi-parameter optimization.

Preparation of Specialty Polyurethanes and Polymers

As a reagent used in the synthesis of polyurethanes and other polymers , the compound's specific steric and electronic properties imparted by the 4-methoxyphenyl group can be leveraged to fine-tune polymer properties, such as glass transition temperature or solubility, in material science applications.

Technical Documentation Hub

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